molecular formula C14H10ClF2NO2 B5817969 3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide CAS No. 433689-16-8

3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide

Cat. No.: B5817969
CAS No.: 433689-16-8
M. Wt: 297.68 g/mol
InChI Key: MLGYRDOKTHLIQP-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, two fluorine atoms, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzoic acid and 2,4-difluoroaniline.

    Amidation Reaction: The 3-chloro-4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling Reaction: The acid chloride is then reacted with 2,4-difluoroaniline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 3-chloro-N-(2,4-difluorophenyl)-4-hydroxybenzamide.

    Reduction: Formation of 3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzylamine.

Scientific Research Applications

3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Material Science: Used as a building block in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: Employed in the study of protein-ligand interactions and enzyme inhibition mechanisms.

    Industrial Applications: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and anticancer research.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,4-difluorophenyl)propanamide
  • 3-chloro-N-(2,4-difluorophenyl)benzamide
  • 3-chloro-N-(2,4-difluorophenyl)-4-ethoxybenzamide

Uniqueness

3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications, such as enzyme inhibition and material science.

Properties

IUPAC Name

3-chloro-N-(2,4-difluorophenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c1-20-13-5-2-8(6-10(13)15)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGYRDOKTHLIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433689-16-8
Record name 3-CHLORO-N-(2,4-DIFLUOROPHENYL)-4-METHOXYBENZAMIDE
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